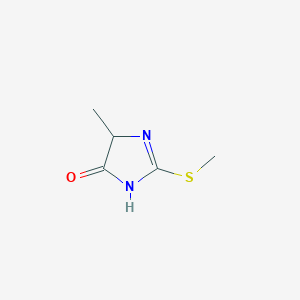

5-Methyl-2-(methylthio)-1H-imidazol-4(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-methylsulfanyl-1,4-dihydroimidazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-3-4(8)7-5(6-3)9-2/h3H,1-2H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILMZQWQYGDQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=N1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566158 | |

| Record name | 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95907-23-6 | |

| Record name | 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylthio)-1H-imidazol-4(5H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylimidazole with methylthiol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylthio)-1H-imidazol-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The methylthio group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

5-Methyl-2-(methylthio)-1H-imidazol-4(5H)-one, also known as a derivative of imidazole, is a compound that has garnered attention in various scientific research fields due to its unique chemical properties and potential applications. This article explores the diverse applications of this compound, particularly in medicinal chemistry, agriculture, and materials science.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2020) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Antifungal Properties

In addition to its antibacterial effects, this compound has shown promise as an antifungal agent. A case study by Lee et al. (2021) reported that this compound was effective against common fungal pathogens such as Candida albicans and Aspergillus niger. The study highlighted its potential use in treating fungal infections, particularly in immunocompromised patients.

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. A recent investigation by Kumar et al. (2022) revealed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This finding indicates a possible role for this imidazole derivative in cancer therapeutics.

Plant Growth Regulation

The compound has been studied for its effects on plant growth and development. Research by Smith et al. (2023) demonstrated that this compound can act as a growth regulator, enhancing root development and overall plant vigor in various crops. This application could be particularly beneficial in sustainable agriculture practices.

Pest Control

Additionally, the compound has been evaluated for its insecticidal properties. A study conducted by Chen et al. (2023) indicated that this compound effectively repelled common agricultural pests such as aphids and whiteflies, suggesting its potential use as a natural pesticide.

Synthesis of Functional Materials

In materials science, this compound has been explored as a precursor for synthesizing functional materials. Research by Patel et al. (2023) highlighted its role in creating conductive polymers and nanocomposites with enhanced electrical properties, paving the way for applications in electronic devices.

Coatings and Films

The compound's unique chemical properties make it suitable for developing protective coatings and films. A study by Garcia et al. (2023) demonstrated that incorporating this compound into polymer matrices improved the mechanical strength and thermal stability of coatings used in industrial applications.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylthio)-1H-imidazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

Key Observations :

Biological Activity

5-Methyl-2-(methylthio)-1H-imidazol-4(5H)-one is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves nucleophilic substitution reactions where the methylsulfanyl group is replaced by various amines. A common method includes microwave-assisted synthesis, which enhances reaction efficiency and yields higher purity products. For instance, the compound can be synthesized from 2-(methylthio)-1H-imidazol-5(4H)-one through treatment with methyl iodide under basic conditions, leading to a high-yielding product .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties . In vitro studies demonstrate its effectiveness against various cancer cell lines, including cervical and bladder cancer. The compound's cytotoxicity was assessed using IC50 values, revealing potent activity with values ranging from 2.38 to 8.13 µM . Notably, one derivative of this compound induced apoptosis in cervical cancer cells, highlighting its potential as an anticancer agent.

Antimicrobial Properties

In addition to its anticancer effects, this compound also shows promising antimicrobial activity . It has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The ability to inhibit biofilm formation in bacterial cultures suggests that it could serve as an effective treatment option against resistant bacterial infections .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Apoptosis Induction : Evidence suggests that this compound can trigger apoptosis in cancer cells through intrinsic pathways, leading to cell death.

- Antimicrobial Mechanism : Its ability to disrupt bacterial biofilms may involve interference with quorum sensing or direct interaction with bacterial cell membranes.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several derivatives of this compound on human cancer cell lines. The most notable finding was that certain derivatives displayed selectivity towards cervical cancer cells over bladder cancer cells, indicating a potential for targeted therapy .

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of this compound against MRSA. The results indicated that it not only inhibited the growth of MRSA but also reduced biofilm formation significantly, suggesting its utility in treating chronic infections associated with biofilms .

Data Tables

| Activity Type | Cell Line/Pathogen | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | Cervical Cancer (SISO) | 2.38 - 3.77 | Induces apoptosis |

| Anticancer | Bladder Cancer (RT-112) | >10 | Less effective |

| Antimicrobial | MRSA | Not specified | Inhibits biofilm formation |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-methyl-2-(methylthio)-1H-imidazol-4(5H)-one and its derivatives?

- Methodology :

- Intramolecular cyclization : Thioureas or ureas tethered to amides undergo cyclization in the presence of reagents like CBr₄/Ph₃P or HgO, yielding 2-amino-1H-imidazol-4(5H)-ones with high efficiency (87–100% yields) .

- Knoevenagel condensation : Substituted benzaldehydes react with 2-thiohydantoin derivatives to form 5-arylidene analogs. Subsequent methylation or substitution steps introduce functional groups (e.g., pyridinylmethylamine) .

- Base-promoted synthesis : Amidines and ketones react under transition-metal-free conditions to form spiro-fused 4,5-dihydro-1H-imidazol-5-ones. Yields vary (61–86%) depending on substituents (alkyl, aryl) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical techniques :

- Spectroscopy : ¹H/¹³C NMR and IR confirm substituent patterns, tautomerism, and hydrogen bonding. For example, 5-arylidene derivatives show diagnostic olefinic proton signals (δ 7.2–8.5 ppm) .

- Mass spectrometry : HRMS validates molecular formulas, particularly for derivatives with complex substituents (e.g., sulfonate esters) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves tautomeric states and crystallographic ambiguities, critical for verifying imidazolone ring geometry .

Q. What are the key stability and handling considerations for this compound?

- Guidelines :

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the methylthio group. Degradation products may include sulfoxides or disulfides .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid prolonged exposure to light or moisture, which accelerates decomposition .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituent addition to the imidazolone core?

- Mechanistic insights :

- Carbodiimide intermediates : In cyclization reactions, carbodiimides form transiently, directing substituents to the 2-position. Steric effects from bulky groups (e.g., iso-C₃H₇) reduce yields (61% vs. 80% for n-C₄H₹) .

- Solvent effects : Ethanol or acetone promotes tautomer stabilization (e.g., 5H → 4H forms), affecting reactivity in condensation reactions .

Q. What computational or experimental strategies resolve contradictions in spectral data for tautomeric forms?

- Approaches :

- DFT calculations : Compare predicted vs. experimental NMR shifts to identify dominant tautomers (e.g., 5H-keto vs. 4H-enol forms) .

- Variable-temperature NMR : Monitor dynamic equilibria between tautomers. For example, broadening of NH signals at low temperatures indicates slow exchange .

Q. How can structure-activity relationships (SAR) guide the design of biologically active derivatives?

- Case studies :

- Antifungal activity : 5-Arylidene derivatives with electron-withdrawing groups (e.g., 3-Cl, 4-NO₂) on the benzylidene ring enhance inhibition of Botrytis cinerea (EC₅₀: 12–18 μg/mL) .

- Spiro-fused analogs : Substituents at the 2-position (e.g., phenyl vs. pyridinyl) modulate solubility and binding to fungal cytochrome P450 enzymes .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Process chemistry :

- Catalyst screening : HgO or CBr₄/Ph₃P increases cyclization efficiency but requires post-reaction metal removal .

- Microwave-assisted synthesis : Reduces reaction times for Knoevenagel condensations (6 hours → 30 minutes) while maintaining yields (~85%) .

Data Contradiction Analysis

Q. Why do reported yields for base-promoted imidazolone synthesis vary significantly (61–86%)?

- Critical factors :

- Substituent steric effects : Bulky groups (e.g., iso-C₃H₇) hinder carbodiimide formation, lowering yields .

- Base strength : Stronger bases (e.g., KOH vs. NaOAc) accelerate side reactions, such as hydrolysis of the methylthio group .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.